molecular formula C8H8Cl2N2O2 B2360234 Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride CAS No. 1616526-83-0

Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride

Cat. No.: B2360234
CAS No.: 1616526-83-0
M. Wt: 235.06
InChI Key: UIBBRQPNQIJUJH-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is known for its unique chemical structure and versatility, making it valuable in various fields such as pharmaceuticals, materials science, and chemical research .

Safety and Hazards

The safety data sheet for a similar compound, imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals, and its synthesis has been a subject of intense research for numerous decades . Future research may focus on developing more effective compounds for treating various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation reactions can be performed under mild conditions using appropriate catalysts and solvents to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,5-a]pyridine core .

Properties

IUPAC Name

imidazo[1,5-a]pyridine-7-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.2ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;;/h1-5H,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBBRQPNQIJUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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